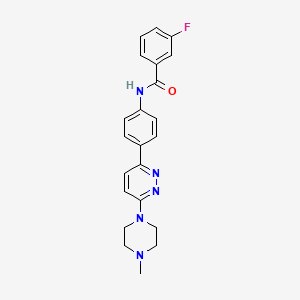

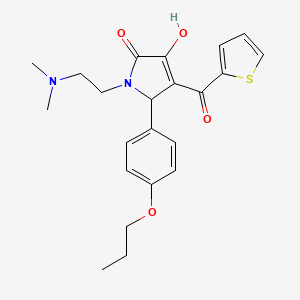

![molecular formula C11H12BrN7 B2656068 9-[3-(4-bromo-1H-pyrazol-1-yl)propyl]-9H-purin-6-amine CAS No. 1499402-58-2](/img/structure/B2656068.png)

9-[3-(4-bromo-1H-pyrazol-1-yl)propyl]-9H-purin-6-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“9-[3-(4-bromo-1H-pyrazol-1-yl)propyl]-9H-purin-6-amine” is a chemical compound with the CAS Number: 1499402-58-2 . It has a molecular weight of 322.17 . It is a powder at room temperature .

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H12BrN7/c12-8-4-17-19(5-8)3-1-2-18-7-16-9-10(13)14-6-15-11(9)18/h4-7H,1-3H2,(H2,13,14,15) . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 322.17 . More detailed physical and chemical properties are not available in the current data.Scientific Research Applications

Synthetic Studies and Tautomerism

In the realm of synthetic organic chemistry, the compound has been explored for its potential in creating structurally complex molecules. Research by Roggen and Gundersen (2008) delved into the synthesis and tautomerism of N-Methoxy-9-methyl-9H-purin-6-amines, demonstrating the compound's versatility in synthetic applications and its interesting tautomeric behavior, which is crucial for understanding its chemical properties and reactions (H. Roggen & L. Gundersen, 2008).

Antifungal Activity

The compound's derivatives have been investigated for their antifungal properties. Du et al. (2015) synthesized novel derivatives and assessed their activities against various phytopathogenic fungi, discovering that some derivatives exhibited significant antifungal activity, surpassing that of known antifungal agents. This highlights the compound's potential as a basis for developing new antifungal medications (Shijie Du et al., 2015).

Catalytic Applications

The compound has also been explored for its application in catalysis. Prasanna et al. (2013) reported on the use of derivatives in L-proline-catalyzed domino reactions, showcasing the compound's utility in facilitating complex chemical transformations in aqueous media, which is beneficial for green chemistry applications (P. Prasanna, S. Perumal, & J. Menéndez, 2013).

Biological Evaluation

In the field of medicinal chemistry, derivatives of the compound have been synthesized and evaluated for their biological activities. Thalassitis et al. (2014) conducted a study on modified purine homo-N-nucleosides containing pyrazole or 2-pyrazoline moiety, assessing their antioxidant, anti-lipid peroxidation, and antiproliferative activities. This research underlines the compound's significance in the development of drugs with potential therapeutic benefits (Andreas Thalassitis et al., 2014).

Future Directions

While specific future directions for “9-[3-(4-bromo-1H-pyrazol-1-yl)propyl]-9H-purin-6-amine” are not available, it’s worth noting that novel Hsp90 inhibitors that offer selective suppression of Hsp90 isoforms or specific disruption of Hsp90-co-chaperone protein-protein interactions are expected to show satisfactory efficacy and safety profiles .

properties

IUPAC Name |

9-[3-(4-bromopyrazol-1-yl)propyl]purin-6-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrN7/c12-8-4-17-19(5-8)3-1-2-18-7-16-9-10(13)14-6-15-11(9)18/h4-7H,1-3H2,(H2,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTMUVBVDSFJUCI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1CCCN2C=NC3=C(N=CN=C32)N)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrN7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-[3-(4-bromo-1H-pyrazol-1-yl)propyl]-9H-purin-6-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(5-bromopyridin-3-yl)(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone](/img/structure/B2655985.png)

![5-(3-nitrophenyl)-2-phenyl-3-(thiophen-2-yl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2655994.png)

![2,4-dimethyl-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2655999.png)

![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid](/img/structure/B2656001.png)

![2,2,3,3,4,4-Hexafluoro-5-{[2-(methoxycarbonyl)-3-thienyl]amino}-5-oxopentanoic acid](/img/structure/B2656002.png)

![1-(4-Butoxyphenyl)-3-[2-(3-fluorophenyl)-2-methoxyethyl]urea](/img/structure/B2656008.png)